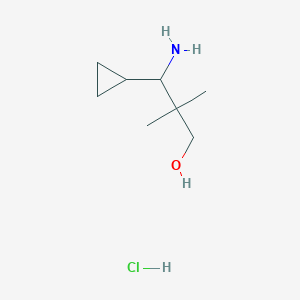![molecular formula C7H3BrClNS B1529525 3-Bromo-7-chlorothieno[2,3-C]pyridine CAS No. 1315360-86-1](/img/structure/B1529525.png)
3-Bromo-7-chlorothieno[2,3-C]pyridine
Descripción general
Descripción
3-Bromo-7-chlorothieno[2,3-C]pyridine is a chemical compound with the molecular formula C7H3BrClNS. It has an average mass of 248.527 Da and a monoisotopic mass of 246.885803 Da .
Molecular Structure Analysis
The InChI code for 3-Bromo-7-chlorothieno[2,3-C]pyridine is 1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Behavior
The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their subsequent reaction with cyclic amines and boronic acids has been explored to produce 4-hetero-1-yl-2-arylthieno[3,2-c]pyridines. These compounds were studied for their absorption emission properties and fluorescent quantum yield, highlighting the impact of donor-acceptor substituents on their fluorescence behavior (Toche & Chavan, 2013).
Synthesis of Substituted Thieno[2,3-c]pyridines
Research has demonstrated a facile synthesis method for 2,4-Di- and 2,4,7-trisubstituted thieno[2,3-c]pyridines. The method involves treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate, leading to the formation of substituted thieno[2,3-c]pyridines, which could be further functionalized through various coupling reactions (Zhu et al., 2008).
Structural Analysis in Coordination Polymers
Cadmium dihalides reacted with pyridine derivatives, including 3-bromo- and chloropyridines, to study the solid-state structures of coordination polymers. These studies contribute to understanding the role of halide bridges and pyridine-type ligands in the formation of coordination polymers, offering insights into their structural versatility and potential applications (Hu, Li, & Englert, 2003).
Influence of Substituents on Properties
The synthesis of new substituted thieno[3,2-c]pyridine derivatives from 3-bromo-4-chlorothieno[3,2-c]pyridine has been explored, showing the predominant effect of substituents on the fluorescence properties of these compounds. This research suggests the potential for customizing the optical properties of thienopyridines for specific applications (Chavan, Toche, & Chavan, 2017).
Safety and Hazards
The safety information for 3-Bromo-7-chlorothieno[2,3-C]pyridine indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Propiedades
IUPAC Name |
3-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCZRKWLMNKKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chlorothieno[2,3-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)
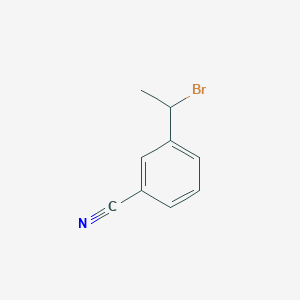

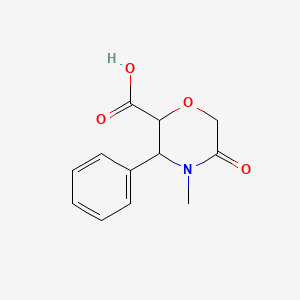
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
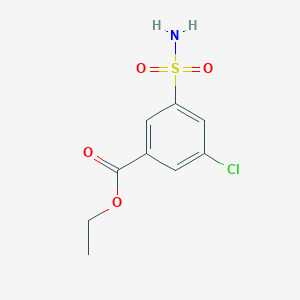

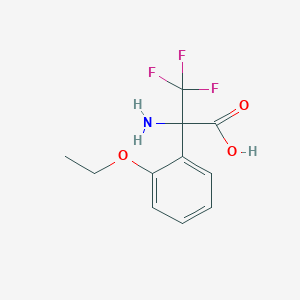
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)
